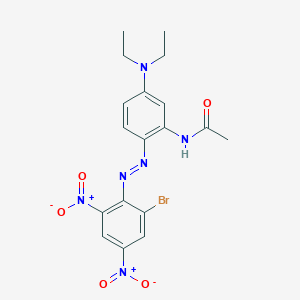

Disperse violet 93

Description

Disperse Violet 93, also known by its chemical name Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-, is a synthetic dye primarily used in the textile industry for dyeing polyester and polyester/cotton blends. Its molecular formula is C18H19BrN6O5, and it has a molecular weight of approximately 479.3 g/mol. This dye is characterized by its dark blue powder form, which is insoluble in water and exhibits a blue-purple hue when applied to fabrics. The dyeing process typically involves high-temperature dyeing methods to ensure proper fixation on synthetic fibers. This compound is notable for its excellent fastness properties, including light and washing fastness, making it suitable for various textile applications.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFKSTRPZWRBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068784 | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52697-38-8 | |

| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52697-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052697388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Disperse Violet 93 for Textile Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Violet 93, a significant monoazo dye utilized in the textile industry for dyeing polyester (B1180765) and its blends. This document details the synthetic pathway, experimental protocols, and key characterization data, offering valuable insights for researchers in textile chemistry and material science.

Overview of this compound

This compound is a synthetic dye valued for its blue-purple hue and its applicability to hydrophobic fibers. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, is responsible for its color and dyeing properties. The synthesis of this dye is a classic example of diazo coupling, a fundamental reaction in color chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |

| Molecular Formula | C₁₈H₁₉BrN₆O₅ |

| Molecular Weight | 479.28 g/mol [1] |

| Appearance | Dark blue or blue-purple powder[2] |

| Solubility | Insoluble in water[2] |

| CAS Number | 52697-38-8[1] |

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, is converted into a diazonium salt using nitrous acid in a strongly acidic medium at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-Acetylamino-N,N-diethylaniline, to form the final azo dye.

The overall reaction scheme is depicted below:

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on generalized procedures for the synthesis of azo dyes and specific information found for the synthesis of the diazonium salt of 2,4-dinitro-6-bromoaniline.

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

This procedure details the formation of the diazonium salt, a critical intermediate in the synthesis of this compound.

Materials:

-

2,4-Dinitroaniline

-

Sulfuric Acid (e.g., 60-90%)

-

Bromine or a bromide source (e.g., Sodium Bromide)

-

Hydrogen Peroxide (30%)

-

Nitrosylsulfuric Acid (40%) or Sodium Nitrite

Procedure:

-

In a reaction flask, add 210.0g of 60% sulfuric acid.

-

With stirring, add 36.6g of 2,4-dinitraniline and continue to stir for 2 hours.

-

Add 19.2g of bromine while maintaining the reaction temperature at 20-25 °C. Stir for 4 hours at this temperature.

-

Add 13.6g of 30% hydrogen peroxide, maintaining the temperature at 20-25 °C, and continue the reaction for another 4 hours to yield 2,4-dinitro-6-bromoaniline.

-

To the resulting mixture, add 64.0g of 40% nitrosylsulfuric acid. The reaction to form the diazonium salt is typically carried out at 20-30 °C for 2-3 hours. The resulting solution of 2,4-dinitro-6-bromoaniline diazonium salt is used directly in the next step.

Step 2: Azo Coupling with 3-Acetylamino-N,N-diethylaniline

This step involves the electrophilic substitution of the diazonium salt onto the activated aromatic ring of the coupling component.

Materials:

-

2,4-Dinitro-6-bromoaniline diazonium salt solution (from Step 1)

-

3-Acetylamino-N,N-diethylaniline

-

Suitable solvent (e.g., ethanol (B145695), water)

-

pH adjusting agent (e.g., sodium acetate (B1210297), dilute sodium hydroxide)

Procedure:

-

In a separate reaction vessel, dissolve 3-Acetylamino-N,N-diethylaniline in a suitable solvent, such as a mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture between 5 and 7 by the controlled addition of a base like sodium acetate or a dilute sodium hydroxide (B78521) solution.

-

Continue stirring the reaction mixture at a low temperature (0-5 °C) for several hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of this compound.

-

Isolate the solid product by filtration.

-

Wash the filter cake with cold water to remove any unreacted starting materials and salts.

-

Dry the final product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

Characterization Data

While detailed experimental data is not widely published, the following tables summarize the expected and reported analytical data for this compound.

Table 2: Predicted Spectral Data for this compound

| Spectral Technique | Predicted Values |

| ¹H-NMR | Peaks expected in the aromatic, aliphatic (ethyl groups), and amide regions. |

| ¹³C-NMR | Signals corresponding to aromatic carbons, ethyl carbons, and carbonyl carbon. |

| Mass Spectrometry (m/z) | [M+H]⁺: ~480.07 |

Table 3: Analytical Methods for this compound

| Analytical Technique | Description |

| HPLC-DAD | High-Performance Liquid Chromatography with Diode Array Detection can be used for the quantification and purity assessment of this compound. |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a sensitive method for the detection and identification of this compound, particularly in environmental samples.[3] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound via the diazotization of 2,4-Dinitro-6-bromoaniline and subsequent coupling with 3-Acetylamino-N,N-diethylaniline is a well-established process in dye chemistry. This guide provides a foundational understanding of the synthesis pathway and general experimental protocols. For precise and reproducible results, further optimization of reaction conditions, including stoichiometry, temperature, and pH, is recommended. The analytical techniques outlined are crucial for ensuring the purity and confirming the structure of the final product, which is essential for its application in textile research and development.

References

An In-depth Technical Guide on the Photophysical Properties of Disperse Violet 93 and Structurally Similar Azo Dyes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the disperse dye, Disperse Violet 93, and structurally related azo dyes in various organic solvents. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a representative analysis based on the known behavior of azo dyes with similar chemical structures, particularly those exhibiting solvatochromic properties. The guide details the experimental protocols for characterizing these properties and includes visual workflows to facilitate understanding.

Introduction to this compound and its Photophysical Behavior

This compound, chemically known as N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, is a monoazo dye characterized by a "push-pull" electronic structure. This structure consists of an electron-donating diethylamino group and electron-withdrawing dinitrophenyl group connected by an azo bridge. This configuration is known to give rise to significant intramolecular charge transfer (ICT) upon photoexcitation, making its photophysical properties highly sensitive to the surrounding solvent environment.

The phenomenon where the color of a solution changes with the polarity of the solvent is known as solvatochromism. For push-pull dyes like this compound, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and emission spectra. This is due to the greater stabilization of the more polar excited state in more polar solvents.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for a hypothetical "this compound-like Azo Dye" in a range of organic solvents with varying polarities. These values are based on typical data reported for structurally similar dinitrophenyl azo dyes.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | 480 | 25,000 | 580 | 0.05 | 0.8 |

| Toluene | 2.38 | 495 | 26,500 | 595 | 0.08 | 1.1 |

| Dichloromethane | 8.93 | 510 | 28,000 | 615 | 0.15 | 1.5 |

| Acetone | 20.7 | 525 | 29,500 | 630 | 0.25 | 2.0 |

| Acetonitrile | 37.5 | 530 | 30,000 | 640 | 0.30 | 2.3 |

| Dimethyl Sulfoxide | 46.7 | 540 | 31,000 | 655 | 0.35 | 2.8 |

Experimental Protocols

This section details the standard methodologies for determining the key photophysical parameters presented in the table above.

-

Stock Solution Preparation: A concentrated stock solution of the dye (e.g., 1 mM) is prepared by dissolving a precisely weighed amount of the dye in a high-purity organic solvent.

-

Working Solutions: A series of dilutions are prepared from the stock solution to obtain working solutions with absorbances in the linear range of the spectrophotometer (typically 0.01 to 0.1 for fluorescence measurements and up to 1 for molar extinction coefficient determination).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

Procedure:

-

A series of solutions of the dye with known concentrations are prepared.[2][3]

-

The absorbance of each solution is measured at the λ_abs.[3]

-

A plot of absorbance versus concentration is generated.

-

The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[3][4]

-

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure:

-

The sample is excited at its λ_abs.

-

The emission spectrum is recorded over a wavelength range red-shifted from the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined.

-

-

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6][7][8]

-

Standard Selection: A well-characterized fluorescent standard with absorption and emission properties similar to the sample is chosen (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).[9]

-

Procedure:

-

The absorbance of both the sample and the standard solutions are adjusted to be below 0.1 at the excitation wavelength to minimize inner filter effects.[10]

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensities (areas under the emission curves) are calculated for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[7]

-

-

Instrumentation: A time-correlated single photon counting (TCSPC) system.[11][12][13][14][15]

-

Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[12][13]

-

Procedure:

-

The sample is excited with a pulsed laser source (e.g., a picosecond diode laser).

-

The fluorescence emission is detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay curve is recorded and analyzed by fitting it to an exponential decay function, after deconvolution of the IRF, to obtain the fluorescence lifetime (τ).

-

Mandatory Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. communities.acs.org [communities.acs.org]

- 5. jasco-global.com [jasco-global.com]

- 6. shimadzu.com [shimadzu.com]

- 7. jascoinc.com [jascoinc.com]

- 8. agilent.com [agilent.com]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Wide-field time-correlated single photon counting-based fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. photon-force.com [photon-force.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. horiba.com [horiba.com]

Characterization of Disperse Violet 93: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Disperse Violet 93, a synthetic azo dye. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the elucidation of its structure and confirmation of its identity. Due to its nature as a synthetic dye, information on biological signaling pathways is not applicable.

Compound Identification

This compound is an organic compound classified as a monoazo dye.[1] It is known for its blue-purple hue and its use in dyeing polyester (B1180765) and cotton blend fabrics.[1]

| Property | Value |

| Chemical Name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide[2][3][] |

| CAS Number | 52697-38-8[2][3] |

| Molecular Formula | C₁₈H₁₉BrN₆O₅[1][2][3][] |

| Molecular Weight | 479.28 g/mol [1][2][3][] |

| Physical Description | Dark blue or blue-purple powder[1][3] |

| Solubility | Insoluble in water[1][3] |

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and fragmentation patterns of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for its analysis.[2][3]

Mass Spectrometry Data

| Parameter | Value/Information |

| Ionization Technique | Electrospray Ionization (ESI)[3][5] |

| Precursor Ion | [M+H]⁺ |

| Observed m/z | 480.1 (for the protonated molecule)[3] |

| Fragmentation | A primary fragmentation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This would result in the formation of corresponding amine fragments. Further fragmentation of the substituted aromatic rings is also anticipated.[3] |

Experimental Protocol: LC-MS/MS Analysis

A generalized protocol for the analysis of this compound using LC-MS/MS is as follows:

-

Sample Preparation: A stock solution of this compound is prepared in an appropriate organic solvent, such as methanol (B129727) or acetonitrile (B52724), due to its insolubility in water.[3] Working solutions are then prepared by diluting the stock solution.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A suitable flow rate is maintained, for example, 0.3 mL/min.

-

Injection Volume: A small volume, typically 5-10 µL, of the sample is injected.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is used in positive ion mode.

-

Scan Mode: The analysis is performed in full scan mode to detect the precursor ion and in product ion scan mode to obtain fragmentation data.

-

Collision Energy: The collision energy is optimized to induce fragmentation and obtain a characteristic mass spectrum.

-

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While fully assigned, publicly available experimental spectra are limited, the expected chemical shifts can be predicted based on the known structure.[3]

Predicted NMR Data

The following tables summarize the predicted chemical shifts for the different protons and carbons in the this compound molecule.

¹H NMR Predicted Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.1 - 1.3 | t | -CH₃ (ethyl) |

| 3.4 - 3.6 | q | -CH₂- (ethyl) |

| 2.1 - 2.3 | s | -CH₃ (acetyl) |

| 6.5 - 9.0 | m | Aromatic Protons |

| 8.0 - 10.0 | s (broad) | -NH Proton |

¹³C NMR Predicted Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| 10 - 20 | -CH₃ (ethyl) |

| 20 - 30 | -CH₃ (acetyl) |

| 40 - 50 | -CH₂- (ethyl) |

| 100 - 160 | Aromatic Carbons |

| 165 - 175 | C=O (amide) |

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

A few milligrams of the this compound sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

NMR Experiment:

-

The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

-

For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to the solvent peak or TMS.

-

Integration of the ¹H NMR signals provides information on the relative number of protons.

-

The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about neighboring protons.

-

Synthesis of this compound

The synthesis of this compound follows a typical procedure for azo dyes, which involves two main steps: diazotization and azo coupling.[1][2]

-

Diazotization: 2,4-Dinitro-6-bromoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 3-Acetylamino-N,N-diethylaniline, to form the final azo dye, this compound.[1]

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation of the molecule, while NMR spectroscopy elucidates the detailed atomic connectivity and chemical environment of the constituent atoms. These techniques, underpinned by robust experimental protocols, are essential for the unambiguous identification and structural confirmation of this important disperse dye.

References

In-Depth Technical Guide to the Spectroscopic Data of Disperse Violet 93 (CAS Number: 52697-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 93, identified by the CAS number 52697-38-8, is a monoazo dye characterized by its dark blue to blue-purple hue.[1][2] Its chemical name is N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide.[3][] With a molecular formula of C₁₈H₁₉BrN₆O₅ and a molecular weight of 479.28 g/mol , this compound is primarily utilized in the textile industry for dyeing synthetic fibers.[1][3][][5] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, crucial for its identification, characterization, and quality control. Due to its application as a textile dye, information regarding biological signaling pathways is not applicable.[3]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from mass spectrometry, ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are commonly employed.[3]

| Parameter | Value | Technique |

| Molecular Formula | C₁₈H₁₉BrN₆O₅ | - |

| Molecular Weight | 479.28 | - |

| Ionization Mode | Electrospray Ionization (ESI), Positive | LC-MS |

| Precursor Ion | [M+H]⁺ | LC-MS |

| Observed m/z | 480.1 | LC-MS |

| Major Fragmentation | Cleavage of the azo bond (-N=N-) | LC-MS/MS |

Table 1: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for colored compounds like this compound. The extended conjugation in its structure results in strong absorption in the visible region.

| Parameter | Value | Solvent |

| λmax (Maximum Absorption) | Visible Region | Typically organic solvents (e.g., methanol (B129727), acetonitrile) |

Table 2: UV-Visible Spectroscopy Data for this compound. Note: Specific λmax values can vary depending on the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 9.0 | m |

| -NH Proton (amide) | 8.0 - 10.0 | s (broad) |

| -CH₂- (ethyl) | 3.0 - 4.0 | q |

| -CH₃ (ethyl) | 1.0 - 1.5 | t |

| -CH₃ (acetyl) | 2.0 - 2.5 | s |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy (Predicted)

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 100 - 160 |

| C=O (amide) | 165 - 175 |

| -CH₂- (ethyl) | 40 - 50 |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₃ (acetyl) | 20 - 30 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amide) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (amide) | 1650 - 1700 | Stretching |

| N=N (azo) | 1400 - 1450 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| NO₂ | 1500 - 1560 and 1300 - 1360 | Asymmetric and Symmetric Stretching |

| C-Br | 500 - 600 | Stretching |

Table 5: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization-coupling reaction.[1]

-

Diazotization: 2-Bromo-4,6-dinitroaniline is dissolved in a strong acid (e.g., a mixture of hydrochloric acid and sulfuric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added slowly while maintaining the low temperature to form the diazonium salt.

-

Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, 3-acetylamino-N,N-diethylaniline, also maintained at a low temperature.

-

Purification: The resulting crude dye is filtered, washed, and can be further purified by recrystallization from a suitable solvent.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask. A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A UV-Vis spectrophotometer is used. The instrument is first calibrated with a blank solution (the solvent used for sample preparation).

-

Data Acquisition: The absorbance of each standard solution is measured across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the LC system (e.g., a mixture of methanol and water).[6]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

-

Chromatography: The sample is injected into the LC system and separated on a suitable column (e.g., C18). A gradient elution program with solvents such as acetonitrile (B52724) and water (often with a modifier like formic acid) is typically used.

-

Mass Analysis: The mass spectrometer is operated in positive ion mode. A full scan is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) of the precursor ion is performed to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.

-

Data Acquisition: The sample is placed on the crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic techniques for structural elucidation of this compound.

References

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Disperse Violet 93

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal degradation analysis of Disperse Violet 93, a significant compound in the class of azo dyes. While specific research on the thermal stability of this compound is limited, this document synthesizes the current understanding of azo dye thermal degradation, presents comparative data from related compounds, and outlines detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of dye stability and degradation.

Introduction to this compound

This compound is a single azo dye with the molecular formula C₁₈H₁₉BrN₆O₅ and a molecular weight of 479.28 g/mol [1]. Its chemical structure is characterized by a diazenyl (-N=N-) bridge connecting a 2-bromo-4,6-dinitrophenyl group to a substituted aniline (B41778) moiety[1][2]. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, making the study of their stability under different conditions, such as heat, a critical area of research[3]. The thermal stability of a dye is a crucial parameter that influences its processing, application, and environmental fate.

General Principles of Azo Dye Thermal Degradation

The thermal degradation of azobenzene (B91143) dyes typically proceeds through the cleavage of the azo bond, which is the most thermally labile part of the molecule. This process generally involves the loss of the azo group as nitrogen gas (N₂) and the formation of aromatic free radicals[4]. The stability of these resulting radicals and the overall degradation profile are influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond, while electron-donating groups may inhibit it[4]. The degradation process can be a multi-step reaction, and understanding these pathways is essential for predicting the thermal behavior of a specific dye like this compound.

Comparative Thermal Analysis Data of Azo Dyes

To provide a contextual understanding of the potential thermal behavior of this compound, the following table summarizes the thermogravimetric analysis (TGA) data for a selection of other azobenzene dyes. This data can serve as a reference for estimating the temperature ranges of interest and potential weight loss profiles for similar compounds.

| Dye Number | TG Temperature Range (°C) | DTG Peak (°C) | DTGA (%/min) | Melting Point (°C) |

| 1 | 150–600 | 218.9 | 61.5 | 170 |

| 2 | 250–785 | 237.2 | 60.5 | 118 |

| 3 | 350–250 | 261.3 | 196.9 | 117 |

| 4 | 450–260 | 263.4 | 200.54 | 127 |

| 5 | 150–800 | 289.5 | 35.32 | 145 |

| 6 | 120–800 | 294.7 | 69.85 | 215 |

| 7 | 200–500 | 331.2 | 22.5 | 195 |

| 8 | 250–800 | 303.8 | 133.02 | 170 |

| 9 | 100–305 | 330.2 | 132.8 | 170 |

| 10 | 150–370 | 333.6 | 96.77 | 161 |

| Data sourced from a study on the thermal degradation of ten azobenzene dyes[4]. Note: this compound is not one of the dyes listed. |

Experimental Protocols for Thermal Degradation Analysis

A thorough investigation of the thermal degradation of this compound would involve a combination of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere is maintained.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Analysis: The DSC curve plots the differential heat flow against temperature. Endothermic peaks can indicate melting or other phase transitions, while exothermic peaks can indicate decomposition or crystallization.

Analysis of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.

Methodology:

-

Coupled System: A TGA instrument can be coupled with a GC-MS system (TGA-GC-MS). The off-gases from the TGA furnace are transferred to the GC-MS for separation and identification.

-

Pyrolysis-GC-MS: Alternatively, a dedicated pyrolyzer can be used to heat the sample to a specific temperature, and the resulting degradation products are directly introduced into the GC-MS.

-

GC-MS Conditions:

-

GC Column: A suitable capillary column (e.g., HP-5MS) is used to separate the degradation products.

-

Temperature Program: A programmed temperature ramp is used in the GC oven to elute the separated compounds.

-

MS Detection: The mass spectrometer is used to detect and identify the eluted compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).

-

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the analytical process and the degradation mechanism, the following diagrams are provided.

Caption: Experimental workflow for thermal degradation analysis.

Caption: General thermal degradation pathway of azo dyes.

Conclusion

References

Unveiling the Molecular Architecture of Disperse Violet 93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 93, a monoazo dye, is of significant interest within the textile industry for its application in coloring synthetic fibers. This technical guide provides a comprehensive investigation into the molecular structure of this compound (CAS No: 52697-38-8). This document outlines its chemical identity, physicochemical properties, and the analytical methodologies pertinent to its structural elucidation. Detailed experimental protocols for its synthesis and characterization via spectroscopic techniques are presented. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and analytical processes, adhering to best practices for data visualization. While the primary application of this compound is in dyeing, this guide also briefly touches upon the limited availability of data regarding its biological interactions, a crucial consideration for professionals in drug development and toxicology.

Chemical and Physical Properties

This compound is an organic compound characterized by a complex aromatic structure. Its vibrant violet hue is a direct consequence of the extended chromophore system established by the azo linkage between two substituted benzene (B151609) rings.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | [][2] |

| Synonyms | C.I. This compound, Disperse Violet B, Disperse Violet CW | [3][4][5] |

| CAS Number | 52697-38-8 | [][2][5][6] |

| Molecular Formula | C18H19BrN6O5 | [][2][3][5][6] |

| Molecular Weight | 479.28 g/mol | [][3][5][6] |

| Chemical Class | Monoazo Dye | [3] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Dark blue powder or violet grain | [3][7] |

| Boiling Point | 695.2°C at 760 mmHg | [] |

| Density | 1.55 g/cm³ | [] |

| Solubility | Insoluble in water | [3] |

Structural Representations

| Representation | String | Reference |

| SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)--INVALID-LINK--=O)--INVALID-LINK--=O)NC(=O)C | [] |

| InChI | InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | [] |

Synthesis and Manufacturing

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes.[3] The process involves two primary stages: the diazotization of a substituted aniline (B41778) and the subsequent coupling with an aromatic partner.[3]

References

An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield of Disperse Violet 93

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Disperse Violet 93. The focus is on the relative method, a widely used and accessible technique for such measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] A quantum yield can range from 0 to 1.0 (or 0 to 100%).[3] A value of 1.0 signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[3] Conversely, a value of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways.

Understanding the quantum yield of a compound like this compound, an azo dye, is crucial for various applications, including its use as a fluorescent probe and for assessing its environmental and toxicological impact.[4][5]

There are two primary methods for measuring fluorescence quantum yield:

-

Absolute Method: This technique directly measures the quantum yield by detecting all emitted fluorescence using an integrating sphere.[1][6] It is the more accurate method but requires specialized equipment.[1][6]

-

Relative Method: This method involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.[2][7][8] Due to its simplicity and the availability of commercial spectrofluorometers, the relative method is more commonly employed.[6]

This guide will focus on the detailed protocol for the relative method.

Experimental Protocol: Relative Quantum Yield Determination

The relative method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is the same.[8] Therefore, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is directly proportional to the ratio of their quantum yields.

The formula for calculating the relative quantum yield (Φₓ) of an unknown sample is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[8][9]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' denote the unknown sample (this compound) and the standard, respectively.

-

This compound: The sample to be analyzed.

-

Fluorescence Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. A common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.546).[3][9]

-

Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the standard. The choice of solvent can influence the quantum yield.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield.

-

Selection of a Suitable Standard: Choose a fluorescence standard with absorption and emission spectra that overlap with this compound. The standard should be photochemically stable and have a well-documented quantum yield.

-

Solvent Selection: Use a solvent that dissolves both the sample and the standard and does not have significant absorption or fluorescence in the region of interest.

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of both this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[8][10]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all prepared solutions of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[10]

-

Record the emission spectrum of the solvent blank to subtract any background signal.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

-

-

Quantum Yield Calculation: Use the calculated gradients for the sample and the standard, along with their respective solvent refractive indices and the known quantum yield of the standard, in the formula provided above to calculate the quantum yield of this compound.

Data Presentation

The quantitative data obtained from the experiments should be organized in a clear and structured manner.

Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound

| Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |

| Solution 1 | ||

| Solution 2 | ||

| Solution 3 | ||

| Solution 4 | ||

| Solution 5 |

Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Standard

| Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |

| Solution 1 | ||

| Solution 2 | ||

| Solution 3 | ||

| Solution 4 | ||

| Solution 5 |

Table 3: Calculated Parameters for Quantum Yield Determination

| Parameter | This compound (Sample) | Standard |

| Gradient (Grad) | ||

| Solvent Refractive Index (η) | ||

| Quantum Yield (Φ) | To be determined | Known value |

Visualization of Photophysical Processes

The following diagram illustrates the key photophysical pathways that a molecule like this compound can undergo after absorbing a photon. The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes after light absorption.

Conclusion

The determination of the fluorescence quantum yield of this compound is a critical step in characterizing its photophysical properties. The relative method, as outlined in this guide, provides a robust and accessible approach for researchers. Careful selection of a suitable standard, precise control of experimental conditions, and accurate data analysis are paramount for obtaining reliable results. The data and understanding derived from these measurements are invaluable for applications in materials science, environmental monitoring, and drug development.

References

- 1. jasco-global.com [jasco-global.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsisinternational.org [rsisinternational.org]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. shimadzu.com [shimadzu.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]

- 10. iss.com [iss.com]

"electrochemical properties of Disperse Violet 93 for sensor applications"

An In-depth Technical Guide to the Electrochemical Properties of Disperse Violet 93 for Sensor Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic dye belonging to the anthraquinone (B42736) class. While primarily utilized in the textile industry for its dyeing properties, its core anthraquinone structure suggests significant potential for electrochemical applications, particularly in the development of novel sensors.[1] The electrochemical activity of the anthraquinone moiety, which can undergo reversible redox reactions, forms the basis for its use as an electroactive probe.[2][3] This guide provides a comprehensive overview of the theoretical electrochemical properties of this compound, drawing parallels from well-studied anthraquinone derivatives, and outlines detailed experimental protocols for its characterization and application in electrochemical sensing.

Core Electrochemical Principles

The sensing capability of this compound is predicated on the redox behavior of its anthraquinone core. This process typically involves a two-electron, two-proton reduction/oxidation mechanism. The electrochemical response can be influenced by the surrounding chemical environment, making it a suitable candidate for detecting various analytes.

Quantitative Data Summary

Due to a lack of specific experimental data for this compound in the public domain, the following tables present expected and extrapolated quantitative data based on the electrochemical behavior of similar anthraquinone-based sensors.[2][4]

Table 1: Expected Electrochemical Parameters for this compound

| Parameter | Expected Value | Conditions |

| Formal Potential (E°') | -0.4 to -0.6 V (vs. Ag/AgCl) | pH 7.0 aqueous buffer |

| Electron Transfer Rate Constant (k⁰) | 1 - 10 cm/s | Glassy Carbon Electrode |

| Diffusion Coefficient (D) | 1 x 10⁻⁶ - 1 x 10⁻⁵ cm²/s | Aqueous solution |

Table 2: Hypothetical Sensor Performance for a this compound-Based Sensor

| Analyte | Limit of Detection (LOD) | Linear Range | Sensitivity |

| pH | 0.1 pH unit | 4.0 - 10.0 | 50-60 mV/pH unit |

| Metal Ions (e.g., Cu²⁺) | 10⁻⁹ - 10⁻⁷ M | 10⁻⁸ - 10⁻⁵ M | Varies with ion |

| Small Molecules (e.g., H₂O₂) | 10⁻⁷ - 10⁻⁶ M | 10⁻⁶ - 10⁻³ M | Varies with molecule |

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below.

Cyclic Voltammetry (CV)

Objective: To characterize the redox behavior of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3M KCl)

-

Counter Electrode: Platinum wire

-

Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at various pH values

-

This compound solution (1 mM in a suitable solvent, e.g., ethanol)

Procedure:

-

Polish the GCE with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.

-

Prepare the electrochemical cell with the three-electrode system in the electrolyte solution.

-

Add a known concentration of this compound to the electrolyte.

-

Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.2 V) to a final value (e.g., -0.8 V) and back at a specific scan rate (e.g., 100 mV/s).

-

Repeat the scan for several cycles until a stable voltammogram is obtained.

-

Vary the scan rate to study the kinetics of the electron transfer process.

Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive analytical method for a target analyte using a this compound-modified electrode.[5][6][7]

Materials:

-

Same as for CV.

-

Target analyte solution.

Procedure:

-

Modify the GCE by drop-casting a solution of this compound and a suitable binder (e.g., Nafion) onto its surface and allowing it to dry.

-

Prepare the electrochemical cell with the modified GCE, reference electrode, and counter electrode in the electrolyte solution.

-

Record the DPV baseline in the absence of the analyte.

-

Add successive amounts of the target analyte to the cell and record the DPV response after each addition.

-

DPV parameters to be optimized include pulse amplitude, pulse width, and scan increment.

-

Construct a calibration curve by plotting the peak current against the analyte concentration.

Visualizations

Signaling Pathway

Caption: Proposed electrochemical sensing mechanism for a this compound-based sensor.

Experimental Workflow

Caption: A typical experimental workflow for developing a this compound-based electrochemical sensor.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 6. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]

- 7. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

Methodological & Application

"using Disperse Violet 93 for dyeing polyester and polyester-cotton blends"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of Disperse Violet 93 in dyeing 100% polyester (B1180765) (PET) and polyester-cotton (P/C) blended fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Overview of this compound

This compound is a monoazo disperse dye characterized by its blue-purple hue.[1] It is sparingly soluble in water and is applied to hydrophobic fibers from a fine aqueous dispersion.[1] This dye is suitable for high-temperature dyeing processes, which are necessary to facilitate the diffusion of the dye molecules into the compact and crystalline structure of polyester fibers.[2]

Data Presentation: Performance of this compound

The following tables summarize the key performance indicators for this compound on 100% polyester. The data has been compiled from technical data sheets and relevant studies.

Table 1: Colorfastness Properties of this compound on 100% Polyester

| Fastness Property | Test Method | Rating (on a scale of 1-5, where 5 is excellent) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-5 |

| Washing Fastness (Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 |

Table 2: Typical Colorimetric Data (CIELAB values) for Polyester Dyed with Disperse Dyes

| Parameter | Description | Typical Value Range |

| L | Lightness (0=black, 100=white) | Dependent on shade depth |

| a | Red/Green Axis (+a* is red, -a* is green) | Dependent on specific dye and shade |

| b | Yellow/Blue Axis (+b is yellow, -b* is blue) | Dependent on specific dye and shade |

| K/S | Color Strength | Increases with dye concentration |

Note: Specific Lab values for this compound will vary depending on the dyeing parameters such as dye concentration, temperature, and pH.*

Experimental Protocols

Detailed methodologies for dyeing 100% polyester and polyester-cotton blends with this compound are provided below.

Protocol for Exhaust Dyeing of 100% Polyester Fabric

This protocol describes a standard high-temperature exhaust dyeing method.

Materials and Equipment:

-

100% Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite (reducing agent for clearing)

-

Sodium hydroxide

-

High-temperature, high-pressure (HTHP) dyeing apparatus

-

Launder-Ometer or similar for wash fastness testing

-

Crockmeter for rubbing fastness testing

-

Spectrophotometer for color measurement

Procedure:

-

Fabric Preparation: Scour the polyester fabric to remove any impurities, oils, or finishes that may interfere with dyeing. A typical scouring recipe is 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly.

-

Dye Bath Preparation:

-

Prepare a dye bath with a liquor-to-goods ratio (L:R) of 10:1 to 20:1.

-

Add a dispersing agent (e.g., 0.5-1.0 g/L) to the water.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

-

Add the required amount of this compound (e.g., 1.0% on weight of fabric, o.w.f.) to the dye bath. Ensure the dye is well-dispersed.

-

-

Dyeing Cycle:

-

Reduction Clearing:

-

Drain the dye bath.

-

Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.[5]

-

-

Post-Treatment:

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize with a weak solution of acetic acid if necessary.

-

Dry the fabric.

-

Protocol for One-Bath Dyeing of Polyester-Cotton (65/35) Blends

This protocol outlines a one-bath, two-step dyeing process using this compound for the polyester component and a reactive dye for the cotton component.

Materials and Equipment:

-

Polyester-cotton (65/35) blend fabric

-

This compound

-

A suitable reactive dye (stable at high temperatures)

-

Dispersing agent

-

Acetic acid

-

Soda ash (sodium carbonate)

-

Glauber's salt (sodium sulfate)

-

Sequestering agent

-

HTHP dyeing apparatus

-

Standard textile testing equipment

Procedure:

-

Fabric Preparation: Desize and scour the P/C blend fabric to ensure it is free from impurities.

-

Dye Bath Preparation (Polyester Stage):

-

Set the dye bath at 60°C with an L:R of 10:1.

-

Add a sequestering agent and a dispersing agent.

-

Adjust the pH to 4.5-5.5 with acetic acid.

-

Add the pre-dispersed this compound.

-

-

Dyeing Cycle (Polyester Stage):

-

Introduce the fabric and run for 10 minutes.

-

Raise the temperature to 130°C at 1.5°C/minute.

-

Hold at 130°C for 45-60 minutes.

-

Cool the bath to 80°C.

-

-

Dyeing Cycle (Cotton Stage):

-

Add the pre-dissolved reactive dye to the same bath.

-

Add Glauber's salt (e.g., 40-60 g/L) and run for 20 minutes.

-

Add soda ash (e.g., 10-20 g/L) to fix the reactive dye.

-

Maintain the temperature at 80°C for 45-60 minutes.

-

-

Post-Treatment:

-

Drain the dye bath.

-

Rinse the fabric thoroughly.

-

Perform a soaping wash at 95°C for 10-15 minutes with a non-ionic detergent to remove unfixed dyes.

-

Rinse with hot and cold water.

-

Dry the fabric.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the dyeing processes.

Caption: Workflow for Exhaust Dyeing of 100% Polyester.

Caption: Factors Influencing the Polyester Dyeing Process.

References

Application of Disperse Violet 93 as a Putative Fluorescent Probe for Hypoxia in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Disperse Violet 93, a synthetic azo dye traditionally used in the textile industry for coloring polyester (B1180765) fibers, presents a potential application in biological imaging as a "turn-on" fluorescent probe for detecting cellular hypoxia.[1][2][3][4] Chemically known as N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, its inherent structure contains an azo linkage (-N=N-) that is susceptible to cleavage under reductive conditions.[1] This property forms the basis of its proposed use as a pro-fluorescent sensor to visualize hypoxic environments within living cells, which are characteristic of various pathological conditions, including cancer and ischemia.[1][3][5]

Principle of Detection

The proposed mechanism of action for this compound as a hypoxia probe is based on the fluorescence quenching ability of the azo group in its native state. Under normoxic (normal oxygen) conditions, the molecule is expected to be non-fluorescent. However, in hypoxic cells, elevated levels of reductase enzymes can cleave the azo bond.[1][3] This irreversible reduction is hypothesized to separate the quencher (the dinitrophenyl group) from a fluorescent amino-phenyl derivative, leading to a "turn-on" fluorescent signal that can be detected by fluorescence microscopy.[1] This mechanism allows for the specific visualization of hypoxic cells.

Potential Applications in Research and Drug Development

-

Cancer Biology: Studying the hypoxic microenvironment of solid tumors, which is linked to tumor progression, metastasis, and resistance to therapy.

-

Ischemia and Stroke Research: Visualizing oxygen-deprived tissues in models of stroke and other ischemic conditions.

-

Stem Cell Biology: Investigating the role of hypoxic niches in stem cell maintenance and differentiation.

-

Drug Screening: Developing high-throughput screening assays to identify drugs that target hypoxic cells or modulate cellular response to hypoxia.

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H19BrN6O5 |

| Molecular Weight | 479.3 g/mol |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |

| Synonyms | BDAP, C.I. This compound |

| Excitation Wavelength (Predicted) | Not established for cleaved, fluorescent form |

| Emission Wavelength (Predicted) | Not established for cleaved, fluorescent form |

| Solubility | Soluble in DMSO for stock solutions |

Note: The excitation and emission wavelengths for the fluorescent product upon cleavage in a cellular environment have not been empirically determined and would require experimental validation.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

-

N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light to maintain stability.

II. Live-Cell Imaging of Hypoxia

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

-

Complete cell culture medium.

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., cobalt chloride, deferoxamine).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets (to be determined empirically).

Procedure:

-

Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

Induction of Hypoxia: To induce hypoxia, either place the cells in a hypoxic chamber (e.g., 1% O2) for a predetermined duration (e.g., 12-24 hours) or treat them with a chemical inducer of hypoxia in the culture medium. A control group of cells should be maintained under normoxic conditions.

-

Probe Loading: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration (e.g., 5-20 µM). Note: The optimal concentration should be determined experimentally to maximize signal-to-noise ratio and minimize cytotoxicity.

-

Remove the culture medium from the cells and add the probe-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess, unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope. Compare the fluorescence intensity between the normoxic and hypoxic cell populations.

III. Validation and Controls

-

Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for the specific cell line being used.

-

Time-Course Experiment: Image the cells at different time points after inducing hypoxia to determine the optimal incubation time for maximal signal.

-

Co-localization: Use a commercially available and validated hypoxia probe to confirm that the fluorescence signal from this compound co-localizes with known hypoxic regions.

Visualizations

Caption: Proposed mechanism of this compound activation in hypoxic cells.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Polyester Fibers with Disperse Violet 93 for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 93 is a monoazo disperse dye known for its blue-purple hue and its application in dyeing hydrophobic fibers, particularly polyester (B1180765).[1][2][3] Its low water solubility and non-ionic nature allow it to penetrate and stain polyester fibers through a process of solid solution, where the dye molecules are physically entrapped within the fiber's polymer structure.[4][5][6][7] This protocol adapts industrial dyeing methodologies to a laboratory scale for the staining of individual polyester fibers for subsequent microscopic analysis. The interaction between the disperse dye and the polyester fiber is based on physical diffusion at elevated temperatures, which causes the fiber to swell and allows the dye molecules to penetrate.[4][5][8]

Data Presentation

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [1] |

| CAS Number | 52697-38-8 | [2][3] |

| Molecular Formula | C₁₈H₁₉BrN₆O₅ | [1][3] |

| Molecular Weight | 479.28 g/mol | [1][3] |

| Appearance | Violet powder | [3] |

| Solubility | Insoluble in water | [1][2] |

| Application pH Range | 4-8 | [3] |

| Dyeing Temperature (Industrial) | Medium temperature dye | [3] |

Experimental Protocol

This protocol is an adaptation of industrial polyester dyeing procedures for the purpose of staining polyester fibers for microscopy. Researchers should optimize parameters such as dye concentration, temperature, and incubation time based on their specific fiber type and imaging requirements.

Materials

-

This compound dye powder

-

Polyester fibers

-

Distilled water

-

Dispersing agent (e.g., a non-ionic surfactant)

-

Acetic acid (to adjust pH)

-

Microcentrifuge tubes (or other suitable small vessels)

-

Water bath or heating block

-

Microscope slides and coverslips

-

Mounting medium

-

Acetone (for rinsing)

Procedure

-

Preparation of the Dye Dispersion:

-

Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

-

In a microcentrifuge tube, create a paste by adding a few drops of a dispersing agent.

-

Gradually add distilled water (e.g., 1 mL) while vortexing to create a fine, stable dispersion. The final concentration may need to be optimized, but a starting point of 0.1-0.5% (w/v) can be tested.

-

Adjust the pH of the dispersion to approximately 4.5-5.5 using dilute acetic acid.

-

-

Staining the Fibers:

-

Place a small sample of polyester fibers into a clean microcentrifuge tube.

-

Add the prepared this compound dispersion to the tube, ensuring the fibers are fully immersed.

-

Securely cap the tube and place it in a water bath or heating block set to a temperature between 80°C and 100°C.[5] Higher temperatures (up to 130°C) are used in industrial high-temperature dyeing but may not be necessary or practical for small-scale laboratory staining.[5]

-

Incubate for 30-60 minutes. The optimal time will depend on the desired staining intensity and the thickness of the fibers.

-

-

Rinsing and Clearing:

-

After incubation, carefully remove the hot tube from the heat source and allow it to cool.

-

Centrifuge the tube to pellet the fibers and carefully decant the dye dispersion.

-

Wash the fibers with distilled water multiple times until the supernatant is clear.

-

To remove any surface dye that is not fixed within the fiber, perform a brief rinse with acetone. This "reduction clearing" step is crucial for achieving a clear background and observing only the dye that has penetrated the fiber.

-

Rinse again with distilled water to remove any residual acetone.

-

-

Mounting for Microscopy:

-

Carefully transfer the stained and rinsed fibers to a clean microscope slide.

-

Add a drop of a suitable mounting medium.

-

Place a coverslip over the fibers, avoiding air bubbles.

-

The stained fibers are now ready for observation under a microscope.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for staining polyester fibers with this compound for microscopy.

Disclaimer: This protocol is an adaptation of industrial dyeing methods for research purposes. Optimization of the procedure for specific applications is recommended.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 52697-38-8 [chemicalbook.com]

- 3. This compound Manufacturer at Best Price in Kuching, Sarawak, Malaysia [brasglobalchems.com]

- 4. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. textilelearner.net [textilelearner.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Disperse Violet 93

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Violet 93 is a monoazo disperse dye used in the textile industry for dyeing polyester (B1180765) and cotton blends.[1][2] Due to the potential for certain disperse dyes to be allergenic or carcinogenic, regulatory bodies have restricted their use, necessitating sensitive and accurate analytical methods for their quantification in various matrices.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is a standard and reliable technique for the analysis of disperse dyes.[5][6] This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Reference |